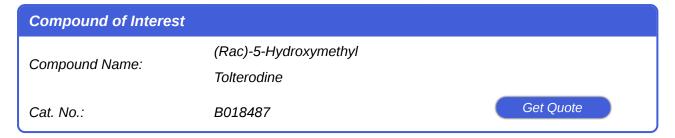


# Application Notes and Protocols for the Characterization of (Rac)-5-Hydroxymethyl Tolterodine

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

(Rac)-5-Hydroxymethyl Tolterodine is the principal active metabolite of Tolterodine, a muscarinic receptor antagonist used in the treatment of overactive bladder.[1][2][3][4] Accurate and comprehensive characterization of this metabolite is crucial for pharmacokinetic studies, drug metabolism research, and the development of related pharmaceutical products. These application notes provide detailed protocols for the characterization of (Rac)-5-Hydroxymethyl Tolterodine using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), complete with data presentation tables and workflow diagrams to facilitate understanding and implementation in a laboratory setting.

#### **Chemical Information**



Parameter	Value	Reference
IUPAC Name	2-[(1R)-3-[bis(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol	[5]
Synonyms	(Rac)-Desfesoterodine, PNU- 200577	[3][6][7][8]
Molecular Formula	C22H31NO2	[9]
Molecular Weight	341.49 g/mol	[9]
CAS Number	207679-81-0	[8]

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. Below is a generalized protocol for the acquisition of <sup>1</sup>H and <sup>13</sup>C NMR spectra for **(Rac)-5-Hydroxymethyl Tolterodine**.

# **Experimental Protocol: NMR Spectroscopy**

- Sample Preparation:
  - Accurately weigh 5-10 mg of (Rac)-5-Hydroxymethyl Tolterodine.
  - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
    Chloroform-d, Methanol-d<sub>4</sub>, or DMSO-d<sub>6</sub>) in a clean, dry vial.
  - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
  - Use a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.
  - Tune and shim the instrument to the specific solvent and sample.
- ¹H NMR Acquisition:



- Acquire a standard one-dimensional <sup>1</sup>H NMR spectrum.
- Typical parameters:
  - Pulse Program: zg30
  - Number of Scans: 16-64
  - Relaxation Delay (d1): 1-2 seconds
  - Acquisition Time: 3-4 seconds
- Reference the spectrum to the residual solvent peak.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled <sup>13</sup>C NMR spectrum.
  - Typical parameters:
    - Pulse Program: zgpg30
    - Number of Scans: 1024 or more, depending on sample concentration.
    - Relaxation Delay (d1): 2 seconds
- Data Processing:
  - Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
  - Phase correct the spectra and perform baseline correction.
  - o Integrate the peaks in the  $^1$ H NMR spectrum and identify the chemical shifts (δ) in parts per million (ppm).
  - Identify the chemical shifts of the carbon signals in the <sup>13</sup>C NMR spectrum.

#### **Data Presentation: NMR**



Note: As specific experimental NMR data for **(Rac)-5-Hydroxymethyl Tolterodine** is not readily available in the public domain, the following tables provide a representative structure for data presentation. The chemical shifts are hypothetical and should be replaced with experimental data upon analysis.

Table 1: Hypothetical <sup>1</sup>H NMR Data for **(Rac)-5-Hydroxymethyl Tolterodine** 

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
7.10 - 7.30	m	5H	Ar-H (Phenyl)
6.80 - 7.00	m	3H	Ar-H (Phenol)
4.55	S	2H	-CH₂OH
3.50	m	2H	-N(CH(CH3)2)2
3.00	t	1H	Ar-CH-
2.50	m	2H	-CH <sub>2</sub> -N
2.10	m	2H	-CH-CH <sub>2</sub> -CH <sub>2</sub> -
1.10	d	12H	-N(CH(CH3)2)2

Table 2: Hypothetical <sup>13</sup>C NMR Data for (Rac)-5-Hydroxymethyl Tolterodine



Chemical Shift (δ, ppm)	Assignment
155.0	C-OH (Phenol)
142.0	Ar-C (Phenyl, quat.)
130.0 - 125.0	Ar-CH
128.0	Ar-C (Phenol, quat.)
120.0	Ar-C (Phenol, quat.)
65.0	-CH₂OH
55.0	-N(CH(CH <sub>3</sub> ) <sub>2</sub> ) <sub>2</sub>
48.0	Ar-CH-
45.0	-CH <sub>2</sub> -N
35.0	-CH-CH <sub>2</sub> -CH <sub>2</sub> -
20.0	-N(CH(CH <sub>3</sub> ) <sub>2</sub> ) <sub>2</sub>

# **Visualization: NMR Experimental Workflow**



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Diagram 1: General workflow for NMR analysis.

# **Mass Spectrometry (MS)**



Mass spectrometry is a key technique for confirming the molecular weight and determining the fragmentation pattern of a compound, which is essential for its identification and quantification in complex matrices.

#### **Experimental Protocol: LC-MS/MS**

- Sample Preparation:
  - Prepare a stock solution of (Rac)-5-Hydroxymethyl Tolterodine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
  - Prepare working solutions by serial dilution of the stock solution.
  - For analysis in biological matrices (e.g., plasma), perform a protein precipitation or liquidliquid extraction. A common method involves adding three volumes of cold acetonitrile to one volume of plasma, vortexing, centrifuging, and analyzing the supernatant.
- LC-MS/MS System:
  - Utilize a Liquid Chromatography system coupled to a Tandem Mass Spectrometer (e.g., a triple quadrupole or Q-TOF instrument).
- Liquid Chromatography (LC) Conditions:
  - Column: A C18 reversed-phase column is typically suitable.
  - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  - Flow Rate: 0.3 0.5 mL/min.
  - Injection Volume: 5 10 μL.
- Mass Spectrometry (MS) Conditions:
  - Ionization Mode: Electrospray Ionization (ESI), positive mode.



- Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan and product ion scan for structural confirmation.
- Precursor Ion (Q1): m/z 342.2 [M+H]+.
- Product Ion (Q3): m/z 223.1.
- Optimize instrument parameters such as declustering potential, collision energy, and source temperature.

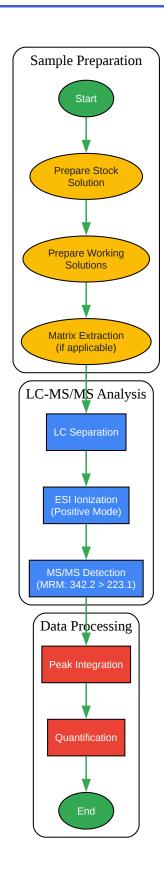
#### **Data Presentation: Mass Spectrometry**

Table 3: Mass Spectrometry Data for (Rac)-5-Hydroxymethyl Tolterodine

Parameter	Value	Reference
Ionization Mode	ESI Positive	
Precursor Ion [M+H]+ (m/z)	342.2	
Major Product Ion (m/z)	223.1	_
Proposed Fragment	[M+H - C7H15N - H2O]+	-

# Visualization: Mass Spectrometry Experimental Workflow





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Diagram 2: Workflow for LC-MS/MS analysis.



### **Metabolic Pathway of Tolterodine**

**(Rac)-5-Hydroxymethyl Tolterodine** is a primary metabolite of Tolterodine, formed through hydroxylation mediated by the cytochrome P450 enzyme CYP2D6.[3] Understanding this metabolic pathway is crucial for interpreting pharmacokinetic data.

#### **Visualization: Tolterodine Metabolism**



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Diagram 3: Metabolic conversion of Tolterodine.

#### Conclusion

The protocols and data structures provided in these application notes offer a comprehensive framework for the NMR and mass spectrometry characterization of **(Rac)-5-Hydroxymethyl Tolterodine**. Adherence to these methodologies will ensure the generation of high-quality, reproducible data essential for research, development, and quality control in the pharmaceutical sciences. While specific NMR chemical shifts could not be provided from public sources, the outlined protocols enable researchers to confidently acquire this data. The detailed mass spectrometry information and workflows will be invaluable for quantitative bioanalysis and metabolic studies.

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